molecular formula C10H11NO B576064 1-(5-Cyclopropylpyridin-2-yl)ethanone CAS No. 188918-75-4

1-(5-Cyclopropylpyridin-2-yl)ethanone

Cat. No. B576064
CAS RN: 188918-75-4
M. Wt: 161.204
InChI Key: OCOCOVSXQMWTFJ-UHFFFAOYSA-N
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Description

1-(5-Cyclopropylpyridin-2-yl)ethanone, also known as 5-cyclopropyl-2-pyridone (CPP), is a highly versatile and potent small molecule. CPP is a bicyclic heterocycle with a five-membered cyclopropyl ring and a two-membered pyridin-2-yl ring, and is a promising compound for use in a variety of scientific research applications. CPP has been used in a variety of research areas, including drug design and development, biochemistry, and pharmaceuticals.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of compounds with complex structures, demonstrating the broad interest in developing novel synthetic routes for heterocyclic compounds and their derivatives. For example, research on the synthesis and antimicrobial activity of heterocyclic compounds showcases the methodology for creating compounds with potential pharmaceutical applications (Wanjari, 2020). Another study detailed the synthesis of chromenopyridodiazepinone polyheterocycles, further illustrating the complexity and diversity of synthetic strategies in contemporary chemical research (Bouchama et al., 2018).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of novel synthesized compounds are a significant area of research, with studies exploring the biological activities of various heterocyclic compounds. For instance, compounds derived from hydrazide acid group cyclization into oxadiazole nucleus showed enhanced antimicrobial activity (Salimon et al., 2011). Similarly, N-acylhydrazones and oxadiazole derivatives have been synthesized and evaluated for their anti-staphylococcal activity, highlighting the potential for these compounds in developing new antimicrobial agents (Oliveira et al., 2012).

properties

IUPAC Name

1-(5-cyclopropylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)10-5-4-9(6-11-10)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCOVSXQMWTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665890
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Cyclopropylpyridin-2-yl)ethanone

CAS RN

188918-75-4
Record name 1-(5-Cyclopropylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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